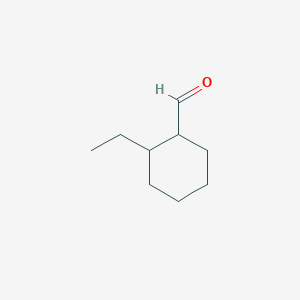

2-Ethylcyclohexane-1-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(8)7-10/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXUOGKVYMTEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Cyclohexane Derivatives in Advanced Organic Synthesis and Materials Science

The cyclohexane (B81311) ring is a fundamental and ubiquitous structural motif in organic chemistry. edinformatics.com Its non-planar, puckered "chair" conformation allows it to exist in a low-strain state, making it a stable and common core in a vast array of organic molecules. masterorganicchemistry.com The ability to introduce various functional groups onto this six-membered ring makes cyclohexane derivatives essential building blocks in organic synthesis. fastercapital.comfastercapital.com

In the realm of advanced organic synthesis, cyclohexane derivatives are precursors to a wide range of important compounds, including pharmaceuticals, agrochemicals, and natural products like steroids and terpenes. fastercapital.com For instance, the industrial production of adipic acid and caprolactam, which are the monomers for nylon, relies on the oxidation of cyclohexane. wikipedia.org The Diels-Alder reaction, a powerful and Nobel Prize-winning chemical reaction, provides a reliable method for forming substituted six-membered rings, further highlighting the importance of the cyclohexene (B86901) framework in constructing complex molecular architectures. wikipedia.org

In materials science, the cyclohexane moiety is incorporated into polymers and resins to impart specific physical properties. fastercapital.comfastercapital.com Its derivatives are also utilized as non-polar solvents in the chemical industry and for laboratory applications like recrystallization. fastercapital.comwikipedia.org The conformational properties of substituted cyclohexanes are crucial in determining the reactivity and efficacy of molecules, making them a cornerstone of study in physical organic chemistry. edinformatics.com

Overview of the Aldehyde Moiety and Ethyl Substituent Within Cyclohexane Frameworks

The chemical behavior and stereochemistry of 2-Ethylcyclohexane-1-carbaldehyde are dictated by its two key substituents: the aldehyde group and the ethyl group.

The aldehyde functional group, -CHO, is a site of high reactivity on the cyclohexane (B81311) ring. ncert.nic.in The carbon-oxygen double bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This allows aldehydes to participate in a wide variety of chemical transformations, such as oxidation to carboxylic acids, reduction to alcohols, and numerous carbon-carbon bond-forming reactions. According to IUPAC nomenclature, when an aldehyde group is attached to a ring, the suffix "carbaldehyde" is used, with the ring carbon attached to the aldehyde designated as position 1. youtube.com

The ethyl substituent, on the other hand, primarily exerts steric influence. In a cyclohexane ring, substituents can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the "equator" of the ring). fiveable.me To minimize steric strain arising from unfavorable interactions with other axial hydrogens (known as 1,3-diaxial interactions), substituents preferentially occupy the more stable equatorial position. proprep.comlibretexts.org The larger the substituent, the stronger this preference becomes. The ethyl group in this compound will thus predominantly reside in the equatorial position to achieve a lower energy conformation. libretexts.orglibretexts.org

| Substituent | A-value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.7 |

| -CH₂CH₃ (Ethyl) | 1.8 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

Scope and Focused Research Trajectories of 2 Ethylcyclohexane 1 Carbaldehyde in Academic Contexts

Established and Emerging Synthetic Routes

The preparation of this compound can be approached through various synthetic pathways. A primary and widely utilized strategy involves the oxidation of the corresponding primary alcohol, (2-ethylcyclohexyl)methanol. This transformation is a cornerstone of organic synthesis, and numerous methods have been developed to effect this conversion efficiently.

Oxidative Transformations for Carbaldehyde Formation

The oxidation of primary alcohols to aldehydes is a fundamental reaction in organic chemistry. passmyexams.co.uk To obtain the desired aldehyde without over-oxidation to the carboxylic acid, the choice of oxidizing agent and reaction conditions is critical. chemistryguru.com.sg For the synthesis of this compound, this involves the oxidation of (2-ethylcyclohexyl)methanol.

Oxidation of Substituted Cyclohexanols

The conversion of (2-ethylcyclohexyl)methanol to this compound is a key step that can be accomplished using a variety of oxidative methods. The selection of a specific method often depends on factors such as the desired scale of the reaction, the presence of other functional groups, and the required level of selectivity.

Pyridinium (B92312) chlorochromate (PCC) is a mild and selective oxidizing agent that is highly effective for the conversion of primary alcohols to aldehydes. masterorganicchemistry.comnumberanalytics.com It is a complex of chromium trioxide, pyridine (B92270), and hydrochloric acid. youtube.com The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) (DCM), to prevent the over-oxidation of the resulting aldehyde to a carboxylic acid. organicchemistrytutor.com The presence of water can lead to the formation of a hydrate (B1144303) from the aldehyde, which can be further oxidized. masterorganicchemistry.comlibretexts.org

The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester from the alcohol, followed by an elimination reaction to yield the aldehyde. chemistrysteps.com The chromium(VI) species is reduced to a chromium(IV) species in the process. chemistrysteps.com

| Reagent/Condition | Reactant | Product | Typical Yield | Reference |

| Pyridinium Chlorochromate (PCC) | Primary Alcohol | Aldehyde | Good to High | masterorganicchemistry.comchemistrysteps.com |

| Dichloromethane (DCM) | (2-ethylcyclohexyl)methanol | This compound | Not specified | organicchemistrytutor.com |

Chromium trioxide (CrO3) is a powerful oxidizing agent that can be used for the oxidation of primary alcohols. reddit.com When used in aqueous acidic conditions, such as in the Jones oxidation, it typically oxidizes primary alcohols all the way to carboxylic acids. youtube.comorganic-chemistry.org This occurs because the initially formed aldehyde can be hydrated in the aqueous environment to a gem-diol, which is then further oxidized. wikipedia.org

However, by carefully controlling the reaction conditions and using specific formulations, the oxidation can be stopped at the aldehyde stage. For instance, the Collins reagent, a complex of chromium trioxide with pyridine in dichloromethane, can be used for the selective oxidation of primary alcohols to aldehydes. masterorganicchemistry.comlibretexts.org Solvent-free conditions using chromium trioxide have also been reported to selectively oxidize primary alcohols to aldehydes in good yields. researchgate.net

| Reagent/Condition | Reactant | Product | Key Feature | Reference |

| CrO3, H2SO4, Acetone (Jones Reagent) | Primary Alcohol | Carboxylic Acid | Strong oxidation | organic-chemistry.org |

| CrO3, Pyridine, DCM (Collins Reagent) | Primary Alcohol | Aldehyde | Selective oxidation | masterorganicchemistry.comlibretexts.org |

| CrO3 (solvent-free) | Primary Alcohol | Aldehyde | Selective, good yields | researchgate.net |

Potassium permanganate (B83412) (KMnO4) is a very strong and versatile oxidizing agent. mychemblog.com In the context of oxidizing primary alcohols, it is generally considered too powerful for the selective synthesis of aldehydes, as it readily oxidizes them further to carboxylic acids. chemistryguru.com.sgmychemblog.com The reaction is typically carried out in an aqueous solution, which facilitates the over-oxidation. wikipedia.org

While KMnO4 is highly efficient for converting primary alcohols to carboxylic acids, achieving a clean conversion to the aldehyde is challenging and often results in low yields of the desired product. libretexts.orgsciencemadness.org Therefore, it is not the preferred method for the synthesis of this compound where the aldehyde is the target product.

| Reagent/Condition | Reactant | Predominant Product | Remark | Reference |

| Potassium Permanganate (KMnO4) | Primary Alcohol | Carboxylic Acid | Strong, non-selective for aldehyde | chemistryguru.com.sgmychemblog.com |

The Swern oxidation is a widely used method for the mild and selective oxidation of primary alcohols to aldehydes. chemistrysteps.comalfa-chemistry.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophilic agent, most commonly oxalyl chloride or trifluoroacetic anhydride, at low temperatures (typically -78 °C). alfa-chemistry.comwikipedia.org A hindered organic base, such as triethylamine (B128534) (Et3N), is then added to complete the reaction. wikipedia.org

A key advantage of the Swern oxidation is that it operates under anhydrous conditions, which prevents the over-oxidation of the aldehyde product. chemistryhall.com The byproducts of the reaction are volatile and easily removed, simplifying the purification of the desired aldehyde. wikipedia.org The reaction is known for its high yields and tolerance of a wide range of functional groups. byjus.com

| Reagents | Reactant | Product | Key Features | Reference |

| DMSO, Oxalyl Chloride, Triethylamine | Primary Alcohol | Aldehyde | Mild, high yield, anhydrous | chemistrysteps.comalfa-chemistry.com |

| (2-ethylcyclohexyl)methanol | This compound | Avoids over-oxidation | chemistryhall.com |

Catalytic Hydrogenation Techniques

Catalytic hydrogenation is a cornerstone in the synthesis of this compound, primarily utilized for saturating aromatic or unsaturated precursors under various catalytic systems.

A significant industrial route involves the nuclear hydrogenation of a corresponding benzaldehyde derivative. To prevent the reduction of the aldehyde group during the saturation of the aromatic ring, it is typically protected as an acetal. A key example is the hydrogenation of 2-ethylbenzaldehyde diethyl acetal. google.com In this process, the benzene (B151609) ring is hydrogenated to a cyclohexane (B81311) ring, yielding this compound diethyl acetal. google.com This intermediate is then hydrolyzed to afford the final product, this compound. google.com This method is advantageous for its high efficiency and applicability to industrial-scale production. google.com

The process generally involves two main steps:

Nuclear Hydrogenation: The aromatic acetal is hydrogenated in the presence of a metal catalyst.

Hydrolysis: The resulting saturated acetal is treated with an acid catalyst in a mixed solvent system (e.g., methanol (B129727)/water) to release the aldehyde. wikipedia.org

| Step | Reactant | Product | Catalyst/Reagents | Conditions |

| 1. Acetal Formation | 2-Ethylbenzaldehyde | 2-Ethylbenzaldehyde diethyl acetal | Ethanol, Acid catalyst (e.g., p-toluenesulfonic acid) | 60–80°C |

| 2. Nuclear Hydrogenation | 2-Ethylbenzaldehyde diethyl acetal | This compound diethyl acetal | Metal catalyst (e.g., Ru, Rh, Pd) | High pressure H₂ |

| 3. Hydrolysis | This compound diethyl acetal | This compound | Acid catalyst, Water | 25–100°C |

Table 1: Synthesis via Hydrogenation of Aromatic Precursor

Another vital hydrogenation approach starts from an unsaturated cyclic precursor, specifically 2-ethylcyclohexene-1-carbaldehyde. The catalytic hydrogenation of the carbon-carbon double bond within the cyclohexene (B86901) ring yields the saturated this compound. This reaction is a standard alkene hydrogenation and is typically carried out with high efficiency. libretexts.org

The hydrogenation of α,β-unsaturated aldehydes, such as 2-ethyl-2-hexenal, has been studied extensively and provides a model for this transformation. Research shows that the hydrogenation of the C=C double bond is generally easier and occurs at a faster rate than the hydrogenation of the C=O carbonyl group. researchgate.netresearchgate.net This selectivity allows for the targeted production of the saturated aldehyde.

Commonly used catalysts for this type of transformation include insoluble metals like palladium (Pd-C), platinum (PtO₂), and nickel (Ra-Ni). libretexts.orgyoutube.com The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.orgyoutube.com

| Precursor | Product | Catalyst | Key Features |

| 2-Ethylcyclohexene-1-carbaldehyde | This compound | Pd-C, PtO₂, Ra-Ni | High selectivity for C=C bond reduction; Syn-addition of hydrogen. |

Table 2: Hydrogenation of Unsaturated Intermediate

Ruthenium-based catalysts have shown particular efficacy in the nuclear hydrogenation of aromatic precursors for the synthesis of cyclohexanecarbaldehyde derivatives. In the method involving the hydrogenation of benzaldehyde dialkyl acetals, ruthenium is often the preferred catalyst. google.com Ruthenium catalysts, such as Ru₃(CO)₁₂, often promoted by additives like LiCl, are effective for the reverse water gas shift reaction, which can be coupled with hydroformylation, and for direct hydrogenation of aromatic rings. nih.gov

The use of ruthenium catalysts can be advantageous due to their high activity and ability to operate under specific conditions that may offer better selectivity compared to other platinum-group metals. cityu.edu.hkmdpi.com For instance, ruthenium-catalyzed hydrogenation of various aldehydes has been developed with high turnover numbers and can be performed without a base, highlighting its industrial potential. cityu.edu.hknih.gov While these examples are for the hydrogenation of the aldehyde group itself, the principles of ruthenium's catalytic activity are transferable to the hydrogenation of the aromatic ring in the protected precursor. cityu.edu.hknih.gov

Multi-Step Conversions and Cascade Reactions

Complex molecules like this compound are often synthesized through multi-step sequences that allow for precise control over the introduction of each functional group.

A viable multi-step strategy involves the sequential alkylation of a cyclic precursor followed by an oxidation step to generate the aldehyde functionality. One such pathway begins with the deconjugative α-alkylation of an α,β-unsaturated aldehyde like 1-cyclohexene-1-carbaldehyde. nih.gov This method allows for the introduction of an alkyl group at the α-position.

A general procedure for this deconjugative α-alkylation involves treating the unsaturated aldehyde with a base mixture, such as sodium hydride and potassium tert-butoxide, followed by the addition of an alkyl halide (e.g., ethyl iodide). nih.gov This produces a β,γ-unsaturated aldehyde. The resulting unsaturated product can then be hydrogenated to saturate the ring and yield the final product.

Reaction Sequence:

Alkylation: 1-Cyclohexene-1-carbaldehyde is treated with a base and an ethyl halide to form 2-ethylcyclohexene-1-carbaldehyde.

Hydrogenation: The resulting 2-ethylcyclohexene-1-carbaldehyde is hydrogenated using a metal catalyst (as described in 2.1.2.2) to give this compound.

Another conceptual alkylation-oxidation sequence could start from cyclohexanone (B45756). The cyclohexanone can be alkylated at the alpha position with an ethyl group using enolate chemistry, for example, by reaction with ethyl bromide in the presence of a strong base like LDA. stackexchange.com The resulting 2-ethylcyclohexanone (B1346015) could then be converted to the target aldehyde through various methods, such as a Wittig reaction to introduce a carbon that can then be cleaved oxidatively (e.g., ozonolysis) to the aldehyde, or by conversion to an intermediate that can be hydrolyzed to the aldehyde.

Formylation Reactions Utilizing Functionalized Cyclohexanes

The introduction of a formyl group (-CHO) onto a pre-existing functionalized cyclohexane ring is a direct and effective strategy for the synthesis of this compound. This approach leverages the reactivity of precursors such as alkenes or enol ethers derived from functionalized cyclohexanes.

One of the most prominent methods in this category is the hydroformylation of 1-ethylcyclohexene (B74122). Hydroformylation, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene. This reaction is typically catalyzed by transition metal complexes, most commonly those of rhodium and cobalt. rsc.orgnih.gov The reaction of 1-ethylcyclohexene with a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas, leads to the formation of this compound.

The regioselectivity of the hydroformylation of 1-ethylcyclohexene is a critical aspect, favoring the formation of the desired linear aldehyde (anti-Markovnikov product), this compound, over the branched isomer. This selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the use of bulky phosphine (B1218219) ligands with rhodium catalysts often enhances the preference for the terminal aldehyde.

Table 1: Hydroformylation of 1-Ethylcyclohexene

| Catalyst | Ligand | Temperature (°C) | Pressure (bar, CO/H₂) | Solvent | Yield (%) | Regioselectivity (linear:branched) |

| RhH(CO)(PPh₃)₃ | Triphenylphosphine | 25 | 1 (atm) | Not specified | High | High (alk-1-enes) |

| Unmodified Cobalt Carbonyl | None | 140 | 30 | Not specified | Not specified | High for branched internal olefins |

| Co₂(CO)₈ | None | 80-120 | 50-100 | Not specified | Not specified | Favors anti-Markovnikov |

Note: Data represents general conditions for alkene hydroformylation and may not be specific to 1-ethylcyclohexene due to limited publicly available data for this specific substrate.

The synthesis of the starting material, 1-ethylcyclohexene, is commonly achieved through the dehydration of 1-ethylcyclohexanol. This dehydration is typically carried out using an acid catalyst.

Another potential, though less documented, formylation strategy involves the reaction of an enol ether derived from 2-ethylcyclohexanone. Enol ethers are electron-rich alkenes and can undergo electrophilic substitution reactions. wikipedia.org The formation of a silyl (B83357) enol ether from 2-ethylcyclohexanone, followed by a formylation reaction such as the Vilsmeier-Haack reaction, could theoretically yield the target aldehyde after hydrolysis. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group to electron-rich systems. However, the application of this method to enol ethers of substituted cyclohexanones for the synthesis of compounds like this compound is not widely reported in scientific literature.

Fundamental Transformations of the Aldehyde Functional Group

The aldehyde moiety in this compound is susceptible to a range of transformations characteristic of its class, including oxidation, reduction, and nucleophilic addition. These reactions serve as foundational methods for the synthesis of more complex molecular architectures.

Oxidative Conversion to Carboxylic Acid Derivatives

The oxidation of aldehydes to their corresponding carboxylic acids is a common and efficient transformation. In the case of this compound, this conversion yields 2-ethylcyclohexane-1-carboxylic acid. Various reagents can accomplish this, from classic strong oxidants to modern catalytic systems. Metal-free conditions, utilizing N-heterocyclic carbenes (NHCs) as organocatalysts in the presence of an oxidant like oxygen, represent a contemporary approach to this transformation. researchgate.net While specific studies on this compound are not extensively documented, the oxidation of the structurally similar, non-activated substrate cyclohexanecarbaldehyde has been achieved using catalytic systems, indicating the feasibility of this reaction. researchgate.net

Commonly employed laboratory reagents for this purpose include chromium-based oxidants like Jones reagent (CrO₃ in aqueous acetone) or pyridinium chlorochromate (PCC), although the latter is more typically used to stop the oxidation of a primary alcohol at the aldehyde stage. Stronger oxidants like potassium permanganate (KMnO₄) can also be used. The general mechanism involves the formation of a hydrate intermediate, which is then oxidized.

Table 1: Illustrative Conditions for Aldehyde Oxidation

| Oxidizing Agent System | Typical Solvent | Typical Conditions | Product |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to room temp. | 2-Ethylcyclohexane-1-carboxylic acid |

| Potassium Permanganate (KMnO₄) | Water/t-BuOH, basic | Room temp. to gentle heat | 2-Ethylcyclohexane-1-carboxylic acid |

| N-Heterocyclic Carbene/O₂ | Varies (e.g., THF, DMF) | Room temp., O₂ atmosphere | 2-Ethylcyclohexane-1-carboxylic acid |

This table presents generalized conditions for aldehyde oxidation; specific optimal conditions for this compound may vary.

Reductive Conversion to Primary Alcohol Moieties

The reduction of the aldehyde group in this compound provides direct access to the corresponding primary alcohol, (2-ethylcyclohexyl)methanol. This transformation is readily achieved using hydride-based reducing agents. The two most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a milder reducing agent, typically used in protic solvents like methanol or ethanol. It selectively reduces aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and reacts violently with protic solvents; therefore, it requires anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to protonate the resulting alkoxide intermediate. masterorganicchemistry.com

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation furnishes the primary alcohol. Due to the two stereocenters (at C1 and C2), the reduction product, (2-ethylcyclohexyl)methanol, can exist as a mixture of diastereomers. The stereoselectivity of the reduction can be influenced by the steric bulk of the reducing agent and the inherent conformational preferences of the substituted cyclohexane ring.

Table 2: Common Reagents for Reductive Conversion

| Reducing Agent | Typical Solvent | Workup | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | None required (or mild acid) | (2-Ethylcyclohexyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Aqueous acid (e.g., H₃O⁺) | (2-Ethylcyclohexyl)methanol |

This table outlines typical reagents and conditions for aldehyde reduction. The diastereomeric ratio of the product will depend on specific reaction conditions.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of the carbonyl group. libretexts.org The trigonal planar geometry of the aldehyde group means that a nucleophile can attack from two different faces (the Re and Si faces), which, for a chiral molecule like this compound, leads to the formation of diastereomeric products. libretexts.orggoogle.com The steric hindrance imposed by the C2-ethyl group significantly influences the trajectory of the incoming nucleophile, often leading to a preferential direction of attack and a non-equimolar mixture of diastereomers.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent carbon-based nucleophiles that readily add to aldehydes to form new carbon-carbon bonds. youtube.com The reaction of this compound with an organometallic reagent, followed by an acidic workup, yields a secondary alcohol.

The mechanism begins with the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon. libretexts.org This forms a tetrahedral magnesium or lithium alkoxide intermediate. The subsequent addition of aqueous acid protonates the alkoxide to give the final alcohol product. google.com

A specific application involving this compound is documented in a patent, where it was reacted with a sulfone-stabilized carbanion generated using potassium hexamethyldisilazide (KHMDS) in THF. This Julia-Kocienski type reaction yielded the product in 46% yield as a mixture of geometric isomers. youtube.com

Table 3: Example of Nucleophilic Addition with an Organometallic-like Reagent

| Reactant 1 | Reagent | Solvent | Yield | Product Description | Reference |

| This compound | Sulfone, KHMDS | THF | 46% | Olefinic product (mixture of E/Z isomers) | youtube.com |

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound results in the formation of a cyanohydrin, specifically 2-ethyl-α-hydroxycyclohexaneacetonitrile. This reaction is typically catalyzed by a base, such as cyanide ion (CN⁻) from NaCN or KCN, which is the actual nucleophilic species. byjus.com

The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, forming a tetrahedral cyanoalkoxide intermediate. This intermediate is then protonated, often by undissociated HCN present in the reaction mixture, to yield the cyanohydrin and regenerate the cyanide catalyst. byjus.com The reaction is reversible, but for most aliphatic aldehydes, the equilibrium favors the cyanohydrin product. byjus.com The resulting cyanohydrin is a valuable synthetic intermediate, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Aldehydes react reversibly with alcohols in the presence of an acid catalyst to form acetals. This reaction is a cornerstone of protecting group chemistry, as acetals are stable to basic and nucleophilic conditions but can be readily hydrolyzed back to the aldehyde with aqueous acid.

The reaction of this compound with two equivalents of an alcohol (e.g., methanol or ethanol) first produces a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to form the acetal, with the concomitant elimination of water. To drive the equilibrium towards the acetal, water is typically removed during the reaction. Using a diol, such as ethylene (B1197577) glycol, results in the formation of a more stable cyclic acetal. The formation of a diethyl acetal from 2-ethylbenzaldehyde has been used as a key step in a synthetic route to this compound itself, highlighting the utility of this reaction.

The mechanism is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps and the elimination of a water molecule lead to the final acetal product.

Condensation Reactions for Imine and Hydrazone Synthesis

The carbonyl group of this compound is a prime site for nucleophilic addition-elimination reactions, most notably condensation reactions with primary amines and hydrazine (B178648) derivatives to yield imines and hydrazones, respectively. These reactions are fundamental in organic synthesis for creating carbon-nitrogen double bonds (C=N).

The synthesis of imines from this compound proceeds via the reaction with a primary amine (R-NH₂). youtube.com The mechanism initiates with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. youtube.com This is followed by proton transfer steps to form a carbinolamine intermediate. Subsequent dehydration, often facilitated by acid catalysis or azeotropic removal of water, results in the formation of the stable imine product. youtube.com

Similarly, hydrazone formation occurs when this compound is treated with hydrazine (H₂NNH₂) or its substituted derivatives (e.g., N,N-dimethylhydrazine). ictp.itresearchgate.net The reaction mechanism is analogous to imine formation, involving nucleophilic attack by the terminal nitrogen of the hydrazine onto the carbonyl carbon, formation of a carbinolamine-type intermediate, and subsequent elimination of a water molecule to generate the C=N bond of the hydrazone. ictp.it These reactions are typically carried out by refluxing the reactants in a solvent like ethanol. ictp.it

The table below summarizes these condensation reactions.

| Reactant | Reagent | Product Type | General Structure of Product |

| This compound | Primary Amine (R-NH₂) | Imine | |

| This compound | Hydrazine (H₂NNH₂) | Hydrazone |

Table 1: Imine and Hydrazone Synthesis from this compound.

Reactivity Pertaining to the Cyclohexane Ring and Ethyl Substituent

Beyond the aldehyde functionality, the saturated carbocyclic frame of this compound presents distinct reactivity patterns.

Electrophilic and Radical Substitution on the Ethyl Group

The ethyl group, being a simple alkyl substituent, is generally unreactive toward electrophilic substitution due to the high energy of the required intermediates. However, it is susceptible to radical substitution reactions, a hallmark of alkane chemistry. Under conditions involving radical initiators (e.g., UV light or chemical initiators like AIBN) and a suitable reagent like a halogen (e.g., Br₂ or Cl₂), a hydrogen atom on the ethyl group can be abstracted.

This abstraction preferentially occurs at the secondary carbon (the carbon attached to the cyclohexane ring) due to the greater stability of the resulting secondary radical compared to a primary radical. The subsequent reaction of this radical intermediate with a halogen molecule propagates the chain reaction and yields a halogenated derivative of this compound.

Ring Transformations and Skeletal Rearrangement Pathways

Skeletal rearrangements of the cyclohexane ring in this compound are plausible under conditions that generate a carbocationic intermediate on the ring. cambridgescholars.com Such rearrangements, like the Wagner-Meerwein rearrangement, are driven by the formation of a more stable carbocation. cambridgescholars.com

For this to occur, the aldehyde or another functional group derived from it must be converted into a suitable leaving group. For instance, if the aldehyde is reduced to the corresponding alcohol (2-ethylcyclohexyl)methanol, subsequent acid-catalyzed dehydration could form a primary carbocation. This unstable primary carbocation would likely undergo a rapid researchgate.net-hydride shift or an alkyl shift. A potential pathway involves the migration of a C-C bond from the ring to the adjacent carbocation, leading to a ring expansion (forming a cycloheptyl system) or other rearrangements to yield a more stable secondary or tertiary carbocation within the cyclic structure before elimination or trapping by a nucleophile. cambridgescholars.com These transformations fundamentally alter the carbon skeleton of the molecule.

Advanced Catalytic Transformations

Modern organocatalysis offers powerful methods to activate and transform aldehydes in novel ways.

N-Heterocyclic Carbene (NHC) Organocatalysis

N-Heterocyclic carbenes (NHCs) have emerged as highly effective organocatalysts for a variety of transformations involving aldehydes. rsc.orgresearchgate.net A key feature of NHC catalysis is its ability to induce "umpolung," or the reversal of polarity, of the aldehyde's carbonyl carbon. scispace.comyoutube.com When an NHC attacks the carbonyl carbon of an aldehyde like this compound, it forms a covalent adduct known as the Breslow intermediate. researchgate.net This intermediate is a nucleophilic acyl anion equivalent, a stark contrast to the inherent electrophilicity of the aldehyde's carbonyl carbon. rsc.org

The Breslow intermediate is a critical branching point from which both ionic and radical reaction pathways can be accessed, significantly expanding the synthetic utility of NHC catalysis. researchgate.net The selective generation of these intermediates is key to directing the reaction outcome. researchgate.net

Ionic Pathways: In the traditional ionic pathway, the Breslow intermediate acts as a potent nucleophile. researchgate.net It can add to various electrophiles, such as another aldehyde molecule in a benzoin-type condensation or a Michael acceptor in a Stetter reaction. researchgate.net The reaction proceeds through a series of proton transfer and addition steps, ultimately leading to the product and regeneration of the NHC catalyst. This pathway relies on the two-electron (polar) reactivity of the acyl anion equivalent.

Radical Pathways: More recently, NHC catalysis has been shown to proceed through single-electron transfer (SET) mechanisms, opening up a world of radical transformations. acs.orgresearchgate.net The Breslow intermediate can undergo oxidation via SET to form a corresponding acyl azolium radical, or more commonly, it can be deprotonated to an enolate which is a strong enough reductant to engage in SET, generating a ketyl radical. researchgate.netacs.org This NHC-bound ketyl radical is a catalytically generated persistent radical, which can then participate in radical-radical cross-coupling reactions with transient radicals. acs.org This radical pathway provides access to products that are inaccessible through traditional ionic NHC catalysis. acs.orgresearchgate.net

The choice between the ionic and radical manifold can be controlled by the reaction conditions, the nature of the NHC catalyst, and the presence of oxidants or other additives.

| Pathway | Key Intermediate | Generation | Subsequent Reactivity |

| Ionic | Breslow Intermediate / Enolate | Nucleophilic attack of NHC on aldehyde | Acts as a nucleophile (e.g., in Stetter or Benzoin (B196080) reactions) |

| Radical | NHC-bound Ketyl Radical | Single-Electron Transfer (SET) from the Breslow intermediate/enolate | Participates in radical-radical cross-coupling reactions |

Table 2: Dueling Mechanistic Pathways in NHC Catalysis of Aldehydes.

Formation and Reactivity of Breslow Intermediates

The cornerstone of NHC catalysis with aldehydes is the formation of the Breslow intermediate. ucsd.edursc.orgd-nb.infonih.govnih.gov This key intermediate is generated through the nucleophilic attack of the NHC on the carbonyl carbon of this compound, followed by a proton transfer. ucsd.edursc.orgd-nb.infonih.gov The resulting enaminol-type structure, the Breslow intermediate, is a potent nucleophile and the central player in subsequent bond-forming events. ucsd.edunih.gov The stability and reactivity of this intermediate are influenced by the specific NHC catalyst used and the reaction conditions. d-nb.info Recent studies have shown that the formation of the Breslow intermediate can be autocatalyzed by the intermediate itself, particularly under aprotic conditions. d-nb.infonih.gov

The reactivity of the Breslow intermediate derived from this compound opens avenues for various transformations. This nucleophilic species can participate in a range of reactions, including benzoin condensations, Stetter reactions, and various annulation strategies, leading to the synthesis of complex molecular architectures. rsc.org

Stereoselective Alkylation and Coupling Reactions

A significant application of NHC organocatalysis with aldehydes like this compound lies in stereoselective reactions. Chiral NHCs can effectively control the stereochemical outcome of reactions, leading to the formation of enantioenriched products. While specific studies detailing the stereoselective alkylation and coupling reactions of this compound are not extensively documented in the reviewed literature, the general principles of NHC-catalyzed asymmetric synthesis are well-established. These reactions typically involve the reaction of the chiral Breslow intermediate with various electrophiles.

Mesoionic Carbene (MIC) Organocatalysis

Mesoionic carbenes (MICs), a class of NHCs with enhanced nucleophilicity, have shown significant promise in organocatalysis. researchgate.netnsf.govnih.govresearchgate.net Their strong electron-donating ability makes the corresponding Breslow intermediates even more potent nucleophiles. researchgate.netnsf.govnih.govresearchgate.net

Base-Controlled Selectivity in Breslow Intermediate vs. Enolate Formation

In the presence of a strong base, the Breslow intermediate formed from an aldehyde and an MIC can be deprotonated to generate a highly reactive enolate. The choice of base can therefore be crucial in directing the reaction towards pathways involving either the neutral Breslow intermediate or the anionic enolate, offering a level of control over the reaction selectivity.

Intermolecular Coupling Reactions with Halogenated Substrates

A notable application of MIC catalysis is the coupling of aldehydes with halogenated substrates. researchgate.netnsf.govnih.govresearchgate.net The deprotonated Breslow intermediate, acting as a super electron donor, can induce the single-electron reduction of alkyl halides, initiating a radical-based coupling process. researchgate.netnsf.govnih.govresearchgate.net This metal-free method allows for the formation of new carbon-carbon bonds under mild conditions. While a broad substrate scope for this reaction has been reported for various aldehydes, specific data for this compound is not explicitly detailed in the available literature. researchgate.netnsf.govnih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Applications

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govwikipedia.orgyoutube.comucd.ie These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. While the direct use of aldehydes as coupling partners in traditional cross-coupling reactions is less common, they can be converted to suitable coupling partners, such as vinyl or enol triflates. However, specific examples of palladium-catalyzed cross-coupling reactions directly involving this compound are not prominent in the surveyed literature.

Mechanistic Elucidation Through Experimental and Computational Methodologies

Understanding the intricate mechanisms of these catalytic reactions is crucial for their optimization and the rational design of new catalysts and processes. A combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational methods, like Density Functional Theory (DFT) calculations, has been instrumental in elucidating the reaction pathways. nih.govresearchgate.netnih.govnsf.gov

Computational studies have been particularly valuable in mapping the energy profiles of reaction intermediates and transition states, providing insights into the factors controlling reactivity and selectivity. researchgate.netnih.govnsf.gov For instance, DFT calculations have been employed to understand the formation and stability of Breslow intermediates and to predict the stereochemical outcomes of asymmetric reactions. While general mechanistic studies of NHC-catalyzed reactions are abundant, specific computational or detailed experimental studies focused solely on the reaction mechanisms of this compound are not extensively covered in the available scientific literature.

Spectroscopic Probing of Reaction Intermediates

The investigation of reaction mechanisms hinges on the detection and characterization of transient species, or intermediates, that form along a reaction pathway. For this compound, this would primarily involve spectroscopic monitoring during its characteristic oxidation and reduction reactions.

Plausible Intermediates in Key Reactions:

Oxidation to 2-Ethylcyclohexanecarboxylic Acid: When reacting with oxidizing agents like potassium permanganate (KMnO₄), the aldehyde group (-CHO) is converted to a carboxylic acid group (-COOH). The reaction in aqueous media likely proceeds through a hydrate intermediate, formed by the nucleophilic attack of water on the carbonyl carbon. This geminal diol is then oxidized to the final carboxylic acid.

Reduction to 2-Ethylcyclohexylmethanol: The reduction of the aldehyde using a hydride reagent such as lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This forms a transient tetrahedral alkoxide intermediate. A subsequent workup step with a proton source (e.g., water) quenches this intermediate to yield the final primary alcohol, 2-ethylcyclohexylmethanol.

Spectroscopic Methodologies:

Spectroscopic techniques are crucial for identifying these proposed intermediates. In situ monitoring of the reaction mixture allows for the observation of changes in characteristic spectral signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is ideal for tracking the functional group transformations. The disappearance of the strong carbonyl (C=O) stretch of the aldehyde (typically around 1705-1725 cm⁻¹) and the concurrent appearance of a broad hydroxyl (O-H) stretch (around 3200-3600 cm⁻¹) would signal the formation of the alcohol product or hydrate intermediate. In oxidation, the emergence of both a broad O-H stretch and a new carbonyl C=O stretch (around 1700-1725 cm⁻¹) would indicate the formation of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information. For the reduction, the characteristic aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the carbonyl carbon signal (around 200 ppm in ¹³C NMR) would diminish, while new signals corresponding to the alcohol's hydroxymethyl group (CH₂OH) would appear at higher fields (around 3.5-4.5 ppm for ¹H and 60-70 ppm for ¹³C).

Mass Spectrometry (MS): While not typically used for direct observation of transient intermediates in the condensed phase, MS coupled with a separation technique like Gas Chromatography (GC-MS) is invaluable for identifying and confirming the structure of the final products of the reaction. biosynth.com

The table below illustrates the expected key spectroscopic shifts that would be monitored during the reduction of this compound.

| Compound/Intermediate | Functional Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Expected FT-IR Absorption (cm⁻¹) |

| This compound | Aldehyde (-CHO) | ~9.6 (aldehyde H) | ~202 (C=O) | ~1725 (C=O stretch), ~2720 & ~2820 (C-H stretch of aldehyde) |

| Alkoxide Intermediate | Alkoxide (C-O⁻) | Not directly observed | ~70-80 | Difficult to observe |

| 2-Ethylcyclohexylmethanol | Primary Alcohol (-CH₂OH) | ~3.5-4.5 (CH₂ protons), Broad singlet (OH proton) | ~65 (CH₂-OH carbon) | ~3300 (Broad O-H stretch) |

Note: The data in this table is illustrative and based on typical values for the respective functional groups, as specific experimental data for this reaction is not available.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies are essential for quantitatively describing the rate of a reaction and elucidating its step-by-step mechanism. Such studies for this compound would involve measuring the change in concentration of the reactant or product over time under various conditions.

Determining the Rate Law:

The primary goal of a kinetic study is to determine the reaction's rate law, which expresses the relationship between the reaction rate and the concentration of the reactants. For the reduction with a hydride reagent, the hypothetical rate law might take the form:

Rate = k[this compound]ˣ[Reducing Agent]ʸ

Here, 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. These orders are determined experimentally by systematically varying the initial concentration of one reactant while keeping the other constant and observing the effect on the initial reaction rate.

Illustrative Kinetic Data for Aldehyde Reduction:

| Experiment | Initial [Aldehyde] (M) | Initial [Reducer] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻³ |

Note: This data is hypothetical and for illustrative purposes only.

Reaction Pathway Elucidation:

Kinetic data, combined with spectroscopic evidence, helps build a complete picture of the reaction pathway. For instance, studying the reaction at different temperatures allows for the calculation of the activation energy (Ea), providing insight into the energy barrier of the rate-determining step.

Furthermore, advanced techniques like the Kinetic Isotope Effect (KIE) could be employed. By replacing the aldehydic hydrogen with its heavier isotope, deuterium (B1214612) (D), one could measure the reaction rate again. A significant difference in rate (a primary KIE) would confirm that the C-H bond at the aldehyde position is broken during the rate-determining step, a key feature of many oxidation mechanisms.

Stereochemical Aspects of 2 Ethylcyclohexane 1 Carbaldehyde

Isomerism and Chiral Configuration Analysis

The presence of two stereocenters in 2-Ethylcyclohexane-1-carbaldehyde, at the C1 and C2 positions of the cyclohexane (B81311) ring, gives rise to multiple stereoisomers. The specific arrangement of the ethyl and formyl groups in space defines the molecule's chirality and its relationship with other stereoisomers.

Enantiomeric and Diastereomeric Relationships

This compound can exist as four possible stereoisomers, which are pairs of enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. oregonstate.edu The pairs of enantiomers are (1R, 2R) and (1S, 2S), and (1R, 2S) and (1S, 2R). The relationship between any enantiomeric pair and any other stereoisomer is diastereomeric. For instance, the (1R, 2R) isomer is a diastereomer of the (1R, 2S) and (1S, 2R) isomers.

The cis and trans isomerism in substituted cyclohexanes further clarifies these relationships. The cis isomer has both substituents on the same side of the ring (either both up or both down), while the trans isomer has them on opposite sides. For this compound, the (1R, 2S) and (1S, 2R) isomers are cis, and the (1R, 2R) and (1S, 2S) isomers are trans.

| Isomeric Relationship | Description | Examples for this compound |

| Enantiomers | Stereoisomers that are non-superimposable mirror images. | (1R, 2R) and (1S, 2S); (1R, 2S) and (1S, 2R) |

| Diastereomers | Stereoisomers that are not mirror images of each other. | (1R, 2R) and (1R, 2S); (1R, 2R) and (1S, 2R) |

| Cis Isomers | Substituents are on the same side of the ring. | (1R, 2S) and (1S, 2R) |

| Trans Isomers | Substituents are on opposite sides of the ring. | (1R, 2R) and (1S, 2S) |

Determination of Absolute Stereochemistry

Determining the absolute configuration (R or S) of the stereocenters in this compound is crucial for understanding its specific properties. Several analytical techniques can be employed for this purpose. One common method is the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to convert the enantiomers into diastereomeric esters. usm.edu The resulting diastereomers can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, where differences in the chemical shifts of specific protons can be used to deduce the absolute stereochemistry. usm.edu

Another powerful technique is X-ray crystallography. If a single crystal of one of the enantiomers can be obtained, its three-dimensional structure can be determined with high precision, unequivocally establishing its absolute configuration. usm.edu

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of specific stereoisomers of this compound requires the use of stereoselective methods. Enantioselective synthesis aims to produce a single enantiomer in excess, while diastereoselective synthesis focuses on the preferential formation of one diastereomer over others.

For instance, the reduction of a precursor carboxylic acid to the corresponding aldehyde can be achieved using reagents like thexylchloroborane-dimethyl sulfide. To achieve enantioselectivity, this reduction could be carried out in the presence of a chiral catalyst or a chiral auxiliary that directs the reaction towards the formation of one enantiomer.

Diastereoselectivity can often be controlled by the choice of starting materials and reaction conditions. For example, the hydrogenation of a substituted cyclohexene (B86901) precursor might favor the formation of the cis or trans product depending on the catalyst and the steric hindrance of the substituents.

Conformational Dynamics of the Cyclohexane Ring System

The cyclohexane ring in this compound is not planar but exists predominantly in a chair conformation to minimize angle and torsional strain. chemistrysteps.com This chair conformation can undergo a "ring flip" to an alternative chair conformation. The substituents, the ethyl and formyl groups, can occupy either axial or equatorial positions.

Generally, substituents prefer the equatorial position to avoid steric strain from 1,3-diaxial interactions. libretexts.org In the case of this compound, the relative stability of the different conformers will depend on the stereoisomer (cis or trans).

For the trans isomer, one chair conformation will have both the ethyl and formyl groups in equatorial positions (diequatorial), while the other will have both in axial positions (diaxial). The diequatorial conformation is significantly more stable. libretexts.org

For the cis isomer, both chair conformations will have one group in an equatorial position and the other in an axial position. The more stable conformation will be the one where the bulkier group (the ethyl group) occupies the equatorial position to minimize steric interactions. libretexts.org The energy difference between these conformers can be estimated based on the A-values of the substituents, which quantify the steric strain of an axial substituent.

| Conformer | Substituent Positions | Relative Stability | Key Steric Interactions |

| Trans (e,e) | Ethyl (equatorial), Formyl (equatorial) | Most Stable | Minimal steric strain |

| Trans (a,a) | Ethyl (axial), Formyl (axial) | Least Stable | Significant 1,3-diaxial interactions |

| Cis (e,a) | Ethyl (equatorial), Formyl (axial) | More Stable (cis) | 1,3-diaxial interaction with formyl group |

| Cis (a,e) | Ethyl (axial), Formyl (equatorial) | Less Stable (cis) | 1,3-diaxial interaction with ethyl group |

Impact of Stereochemistry on Chemical Reactivity and Biological Interactions

The stereochemistry of this compound has a profound influence on its chemical reactivity. The accessibility of the aldehyde functional group is affected by the orientation of the substituents. For example, an equatorially positioned formyl group is generally more accessible to incoming reagents than an axially positioned one, which is sterically hindered by the axial hydrogens on the same side of the ring. This can lead to different reaction rates and product distributions for the different stereoisomers.

Furthermore, in the context of biological systems, the specific three-dimensional shape of each stereoisomer is critical for its interaction with chiral biological molecules such as receptors and enzymes. usm.edu It is common for one enantiomer of a chiral molecule to exhibit a specific biological activity while the other is inactive or has a different effect altogether. The precise fit of a particular stereoisomer into the binding site of a biological target is often a prerequisite for a biological response.

This compound: A Key Component in Advanced Synthesis

The chemical compound this compound is emerging as a significant building block in the fields of advanced organic synthesis and materials science. Its unique structural characteristics make it a valuable precursor in the creation of complex molecules with potential applications in medicine and other specialized industries. This article explores the role of this compound in these cutting-edge research and development areas.

Future Directions and Emerging Research Opportunities

Development of Innovative Catalytic Systems for Enhanced Synthesis

The synthesis of 2-Ethylcyclohexane-1-carbaldehyde and its derivatives is a key area for future innovation. While traditional methods for aldehyde synthesis, such as the oxidation of primary alcohols or the reduction of carboxylic acids, are established, they often require harsh conditions or lack the desired selectivity. Emerging research will likely focus on the development of sophisticated catalytic systems that offer milder reaction conditions, higher yields, and, crucially, precise control over stereochemistry at the two chiral centers of the molecule.

Key areas of development include:

Asymmetric Organocatalysis: Utilizing small organic molecules as catalysts to induce stereoselectivity, providing an environmentally benign alternative to metal-based catalysts.

Photoredox Catalysis: Employing light to drive chemical reactions, enabling novel transformations under exceptionally mild conditions that are not accessible through traditional thermal methods.

Biocatalysis: Using enzymes or whole-cell systems to perform highly specific and selective transformations, offering unparalleled efficiency and sustainability for producing specific stereoisomers.

Table 1: Comparison of Catalytic Systems for Aldehyde Synthesis

| Catalytic System | Potential Advantages for this compound Synthesis | Research Focus |

|---|---|---|

| Homogeneous Metal Catalysis | High activity and established reactivity patterns (e.g., hydroformylation). | Development of ligands to control diastereoselectivity. |

| Asymmetric Organocatalysis | Metal-free, lower toxicity, high stereocontrol. | Design of chiral catalysts tailored to the cyclohexane (B81311) scaffold. |

| Photoredox Catalysis | Mild reaction conditions, access to unique reaction pathways. | Exploring novel C-H functionalization routes to build the core structure. |

| Biocatalysis (Enzymes) | Unmatched stereoselectivity, green reaction conditions (aqueous media). | Screening and engineering of enzymes for specific substrate acceptance. |

Exploration of Novel Reaction Pathways and Deeper Mechanistic Understanding

Beyond improving existing synthetic routes, a significant research frontier lies in the discovery of entirely new ways to synthesize and modify this compound. This involves moving beyond classical carbonyl chemistry to explore reactions that can build or functionalize the molecule with greater efficiency and precision.

Future exploration is anticipated in:

C-H Activation/Functionalization: Directly converting the abundant C-H bonds on the cyclohexane ring into new functional groups, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences.

Electrosynthesis: Using electricity to drive reactions, which can reduce reliance on chemical oxidants or reductants and provide a powerful tool for developing sustainable synthetic methods.

A deeper mechanistic understanding is paramount to the success of these explorations. Advanced spectroscopic techniques (e.g., in-situ NMR, IR) and computational modeling will be essential to elucidate transition states, reaction intermediates, and the precise factors that govern stereoselectivity in both new and existing reaction pathways.

Advanced Applications in Medicinal Chemistry and Designed Material Architectures

The structure of this compound makes it an attractive scaffold for building more complex molecules with tailored functions. cymitquimica.com Its cyclohexane core can impart specific conformational rigidity, while the aldehyde group serves as a versatile chemical handle for further elaboration.

Medicinal Chemistry: The compound can serve as a starting point for the synthesis of novel bioactive molecules. Researchers can use it as a scaffold to attach various pharmacophores (the parts of a molecule responsible for biological activity). The development of derivatives could lead to new chemical entities for drug discovery programs. mdpi.com The goal is to identify compounds with therapeutic potential by exploring the vast chemical space accessible from this versatile starting material. mdpi.comsciepub.com

Designed Material Architectures: In material science, the rigid yet conformationally complex cyclohexane ring is a desirable building block. Derivatives of this compound could be investigated for the synthesis of liquid crystals, specialized polymers, or components of molecular machines, where precise three-dimensional structure dictates bulk material properties.

Leveraging Computational Chemistry and Artificial Intelligence for Predictive Research

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize research into compounds like this compound. sciepub.com These in silico tools can dramatically accelerate the pace of discovery while reducing the need for resource-intensive laboratory experiments. nih.gov

Key applications include:

Predictive Synthesis: AI and machine learning models can be trained on vast reaction databases to predict the outcomes of chemical reactions, suggest optimal synthetic routes, and identify promising catalysts for the synthesis of this compound. nih.govresearchgate.net

De Novo Design: Generative AI models can design novel derivatives of the parent compound that are optimized for specific properties, such as binding affinity to a biological target or desired material characteristics. mdpi.com

Mechanistic Elucidation: Quantum chemistry calculations can model reaction pathways at the atomic level, providing fundamental insights into reaction mechanisms and the origins of stereoselectivity that are difficult to obtain experimentally.

Property Prediction: Machine learning algorithms can predict the physicochemical and biological properties (e.g., ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) of virtual derivatives, allowing researchers to prioritize the synthesis of candidates with the highest potential for success in medicinal chemistry applications. sciepub.comnih.gov

Table 2: Application of Computational and AI Tools in this compound Research

| Tool/Method | Application Area | Potential Impact |

|---|---|---|

| Machine Learning (ML) | Reaction Outcome Prediction | Accelerates the discovery of efficient synthetic routes. nih.gov |

| Generative AI Models | De Novo Molecular Design | Creates novel derivatives with optimized properties for drug or materials discovery. mdpi.com |

| Density Functional Theory (DFT) | Mechanistic Studies | Provides detailed understanding of reaction pathways and stereoselectivity. |

| Molecular Dynamics (MD) | Bioactivity Simulation | Simulates the interaction of derivatives with protein targets to predict binding modes. nih.gov |

| QSAR/QSPR Models | Property Prediction | Predicts biological activity and physical properties, prioritizing synthetic targets. sciepub.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

Q & A

Q. How can mechanistic studies (e.g., isotopic labeling) elucidate the pathways of oxidation or reduction reactions involving this compound?

- Methodological Answer :

- ¹⁸O-Labeling : Track oxygen incorporation during aldehyde oxidation to carboxylic acids.

- Deuterium Exchange : Monitor H/D exchange at the α-carbon during reduction to alcohols.

- Kinetic Isotope Effects (KIE) : Compare kH/kD values to identify rate-determining steps.

Coupled with in situ FTIR, these methods map intermediates and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.